![molecular formula C23H28N2O3 B4406749 2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406749.png)
2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide, also known as CXB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CXB belongs to the class of benzamides and has been recently studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various physiological processes. This compound has also been shown to bind to specific receptors, such as the sigma-1 receptor, which plays a role in neuroprotection and neuroplasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. In addition, this compound has been shown to increase the levels of neurotrophic factors, which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs. This compound has also been shown to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative and inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide. One of the potential applications of this compound is in the development of novel anticancer drugs. This compound can also be studied for its potential use in the treatment of neurodegenerative and inflammatory diseases. Additionally, the mechanism of action of this compound can be further elucidated to better understand its pharmacological effects. The synthesis of this compound can also be optimized to increase its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The synthesis of this compound has been optimized to increase its yield and purity, and its pharmacological effects have been extensively studied. This compound has been shown to have various biochemical and physiological effects, and its potential applications and future directions are promising.
Applications De Recherche Scientifique
2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the formation of amyloid-beta and alpha-synuclein fibrils. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22(25-19-11-5-2-6-12-19)17-28-21-14-8-7-13-20(21)23(27)24-16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKPZVUDRBSYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)
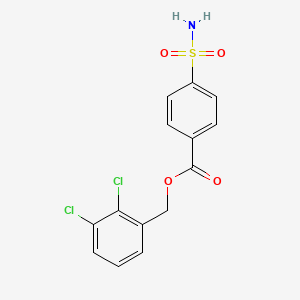
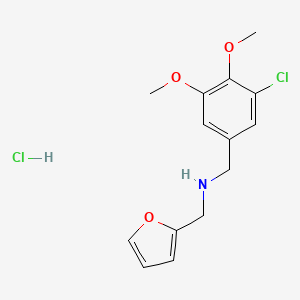
![ethyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4406699.png)
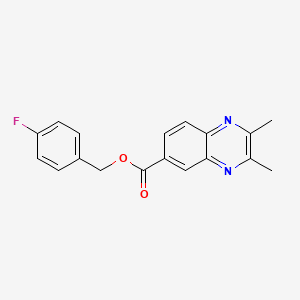
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406711.png)
![2-ethyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4406716.png)
![4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
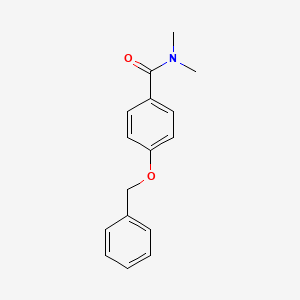
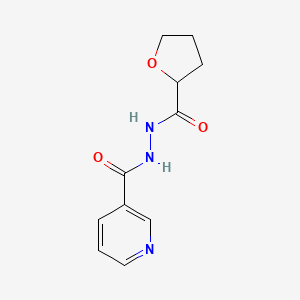
![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4406744.png)
![4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)
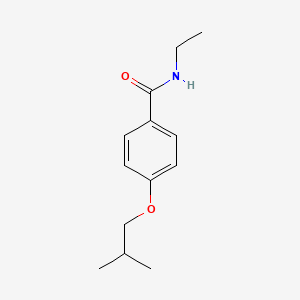
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)